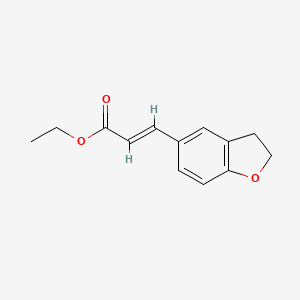

Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

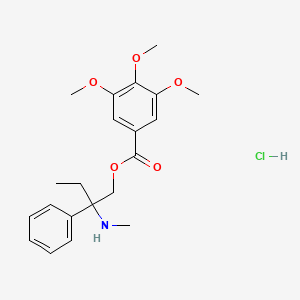

Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate is a chemical compound with the molecular formula C₁₃H₁₄O₃ . It is a type of benzofuran derivative, which are ubiquitous in nature and known for their strong biological activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .

Chemical Reactions Analysis

Benzofuran derivatives, including this compound, can undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can provide 2-arylbenzofurans . Another reaction involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 47-49°C . The compound has a molecular weight of 218.249 Da .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate derivatives has been explored for their potential applications in medicinal chemistry and materials science. Suzuki (1985) demonstrated a method for synthesizing 2,3-Dihydrobenzofurans from Ethyl 2-Acylphenoxyacetates, showcasing the versatility of benzofuran derivatives in chemical synthesis Suzuki, 1985. Similarly, Fen (2010) developed an HPLC method for the determination of (E)-3-ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate and its by-products during synthesis, highlighting the importance of quality control in chemical production Fen, 2010.

Biological Activities

Research into the biological activities of benzofuran derivatives includes the study by Wu et al. (2004), which focused on the synthesis and KCNQ2 opener activity of N-(1-benzo[1,3]dioxol-5-yl-ethyl, N-[1-(2,3-dihydro-benzofuran-5-yl)-ethyl, and N-[1-(2,3-dihydro-1H-indol-5-yl)-ethyl acrylamides. This study highlighted the potential of benzofuran derivatives as modulators of the KCNQ2 potassium channel, which is relevant for neurological disorders Wu et al., 2004.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of benzofuran derivatives were explored by Abdel-Wahab et al. (2008), who synthesized new 3‐Substituted 5‐(Benzofuran‐2‐yl)‐pyrazole Derivatives and tested them for their antimicrobial activity. This study contributes to the search for new antimicrobial agents in the face of increasing antibiotic resistance Abdel-Wahab et al., 2008.

Environmental and Material Science Applications

In the context of environmental and material sciences, the chemical reactivity of Ethyl acrylate, a related compound, has been studied for its potential in polymer manufacturing and environmental detoxification processes. Potter and Tran (1992) investigated the rates of ethyl acrylate binding to glutathione and protein, offering insights into its biodegradation and potential toxicity mitigation strategies Potter and Tran, 1992.

Safety and Hazards

Future Directions

Benzofuran compounds, including Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)acrylate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring these activities further and developing novel methods for the synthesis of benzofuran derivatives .

Properties

IUPAC Name |

ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3-6,9H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGFAGDJJKISNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC2=C(C=C1)OCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694265 |

Source

|

| Record name | Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-65-6 |

Source

|

| Record name | Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)

![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)